6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a key role in the immune system, and CPI-444 has shown potential in cancer immunotherapy.
Mechanism of Action
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide works by inhibiting the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Activation of this receptor leads to the suppression of the immune response in tumors, allowing them to evade the immune system. By inhibiting this receptor, 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has been shown to enhance the activity of T cells and natural killer cells, leading to increased tumor killing. 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has also been shown to reduce the number of regulatory T cells, which can suppress the immune response. In addition, 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has been shown to reduce the production of cytokines that promote tumor growth.
Advantages and Limitations for Lab Experiments
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide in lab experiments. The mechanism of action of 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide is not fully understood, and there may be off-target effects that need to be considered. In addition, 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide may not be effective in all types of cancer, and further research is needed to identify which patients may benefit from this treatment.
Future Directions
There are several future directions for research on 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide. One area of focus is on identifying biomarkers that can predict which patients are most likely to respond to 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide treatment. Another area of research is on combination therapies that can enhance the effectiveness of 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide. Finally, there is a need for further preclinical and clinical studies to fully understand the potential of 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide in cancer immunotherapy.
In conclusion, 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide is a small molecule inhibitor that has shown potential in cancer immunotherapy by targeting the adenosine A2A receptor. The synthesis of 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide involves a multi-step process, and it has been shown to have several biochemical and physiological effects. While there are advantages to using 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide in lab experiments, there are also limitations that need to be considered. Future research on 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide will focus on identifying biomarkers, combination therapies, and further preclinical and clinical studies to fully understand its potential in cancer immunotherapy.
Synthesis Methods
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a pyrimidine ring and the introduction of a cyclopropyl and fluoro substituent. The final step involves the coupling of the carboxamide group to the pyrimidine ring. The purity and yield of 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide can be improved through various purification techniques such as column chromatography.
Scientific Research Applications
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has been shown to have potential in cancer immunotherapy by inhibiting the adenosine A2A receptor. This receptor is known to play a role in suppressing the immune response in tumors, and 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide can help to reverse this effect. 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has been tested in preclinical studies and has shown promising results in enhancing the activity of immune cells and reducing tumor growth. 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide is currently undergoing clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
6-cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c15-10-2-1-3-11(6-10)18-14(19)13-7-12(9-4-5-9)16-8-17-13/h1-3,6-9H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAZQUQJLGJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide |
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